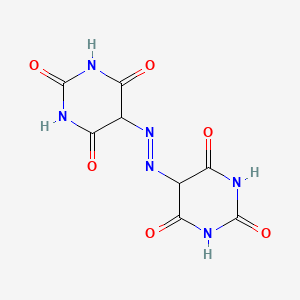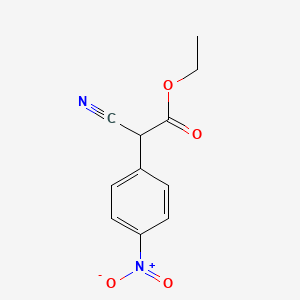
Etil 2-(2-(2-(2-hidroxietoxi)etoxi)etoxi)acetato
Descripción general
Descripción
Hydroxy-PEG3-ethyl acetate is a chemical compound with the molecular formula C12H24O7. It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ethylene glycol units. This compound is known for its solubility in water and organic solvents, making it versatile for various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Hydroxy-PEG3-ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of cosmetics, personal care products, and lubricants.
Mecanismo De Acción
Mode of Action
It is hypothesized that it may participate in esterification, etherification, and acylation reactions, producing compounds with specific functional groups .
Biochemical Pathways
It’s possible that it may influence pathways related to its esterification, etherification, and acylation reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-acetate . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-PEG3-ethyl acetate typically involves the reaction of ethyl acetate with polyethylene glycol (PEG) derivatives. The process can be summarized as follows:
Starting Materials: Ethyl acetate and PEG derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Procedure: The PEG derivative is added to ethyl acetate, and the mixture is heated under reflux. The reaction is monitored using techniques like thin-layer chromatography (TLC) until completion.
Purification: The product is purified by distillation or recrystallization to obtain Hydroxy-PEG3-ethyl acetate in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Hydroxy-PEG3-ethyl acetate follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), further enhances the purity of the final product[2][2].
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-PEG3-ethyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ethyl 2-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)-acetate.
Reduction: Formation of ethyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)-ethanol.
Substitution: Formation of various ethers and esters depending on the substituents used.
Comparación Con Compuestos Similares
Hydroxy-PEG3-ethyl acetate can be compared with other similar compounds:
Octaethylene glycol: Similar in structure but lacks the ester group, making it less reactive in certain chemical reactions.
Tetraethylene glycol monooctadecanoate: Contains a longer hydrophobic chain, making it more suitable for applications requiring hydrophobic interactions.
Similar Compounds
- Octaethylene glycol
- Tetraethylene glycol monooctadecanoate
- Tetraethylene glycol p-toluenesulfonate
Propiedades
IUPAC Name |
ethyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLJUNKNKQCNPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556773 | |
| Record name | Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118988-04-8 | |
| Record name | Ethyl {2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















